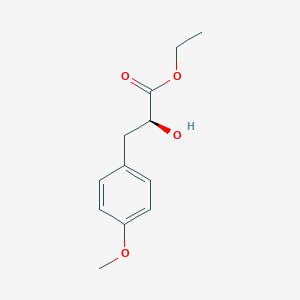

(S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester

Description

(S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester is a chiral ester featuring a hydroxy group at the C2 position, a 4-methoxyphenyl moiety at C3, and an ethyl ester group. Its molecular formula is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol (approximated from analogs like CAS 222555-06-8 ). The S-configuration at C2 confers stereochemical specificity, making it relevant in enantioselective synthesis and pharmaceutical intermediates. This compound is cataloged as a rare chemical, emphasizing its specialized applications .

Properties

IUPAC Name |

ethyl (2S)-2-hydroxy-3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMAXCVIVGDCGQ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester typically involves the esterification of (S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of immobilized enzymes or solid acid catalysts can enhance the reaction rate and yield. Continuous flow reactors may also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

Oxidation: (S)-2-Oxo-3-(4-methoxy-phenyl)-propionic acid ethyl ester.

Reduction: (S)-2-Hydroxy-3-(4-methoxy-phenyl)-propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

One of the most prominent applications of (S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester is in the synthesis of pharmacologically active compounds. It serves as a precursor for the synthesis of optically active derivatives that exhibit therapeutic properties.

Synthesis of Diltiazem

Diltiazem, a calcium channel blocker used for treating hypertension and angina, can be synthesized from this compound through a series of enzymatic transformations. The compound undergoes enantioselective hydrolysis using lipases, yielding high-purity products suitable for pharmaceutical use . This process not only enhances the yield but also improves the purity of the final product, making it more viable for commercial production.

Anticancer Activity

Recent studies have indicated that compounds derived from this compound exhibit significant anticancer activity. For instance, modifications to the structure have led to the development of potent histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their ability to regulate gene expression . These derivatives have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents.

Enzymatic Synthesis

The compound is also notable for its role in enzymatic synthesis processes. Enzymes such as lipases are employed to catalyze reactions involving this compound, facilitating the production of various optically active compounds with high enantiomeric excess.

Lipase-Catalyzed Reactions

Lipases from organisms like Serratia marcescens and Candida cylindracea are utilized to achieve enantioselective hydrolysis of racemic mixtures containing this ester. The process allows for the efficient separation and purification of the desired enantiomer, which is crucial in pharmaceutical applications where chirality plays a significant role in drug efficacy and safety .

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding acid and alcohol. The pathways involved include ester hydrolysis and subsequent metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Methoxy Substitution

- (S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester (CAS 1187926-95-9)

- Key Difference : Methoxy group at the 3-position (meta) vs. 4-position (para) on the phenyl ring.

- Impact : The para-substitution in the target compound likely enhances electronic conjugation and steric accessibility compared to the meta-isomer, affecting reactivity in coupling reactions or receptor binding .

- Molecular Weight : 224.26 g/mol (C₁₂H₁₆O₄), slightly lower due to reduced methoxy positioning .

Functional Group Variations

- Ethyl 2-cyano-3-(4-methoxyphenyl)propanoate (CAS 21739-28-6) Key Difference: Cyano (-CN) replaces the hydroxy (-OH) group at C2. Impact: The cyano group increases electrophilicity, making the compound more reactive in nucleophilic additions. This contrasts with the hydroxy group, which may participate in hydrogen bonding or serve as a synthetic handle for further derivatization . Molecular Weight: 233.27 g/mol (C₁₃H₁₅NO₃) .

- (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid ethyl ester (CAS 222555-06-8) Key Difference: Ethoxy (-OCH₂CH₃) at C2 and hydroxy (-OH) on the phenyl ring vs. hydroxy at C2 and methoxy on the phenyl. The phenolic -OH may confer antioxidant properties absent in the target compound . Molecular Weight: 238.28 g/mol (C₁₃H₁₈O₄) .

Ester Group Modifications

- 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propionic acid methyl ester (from Arctic bacteria) Key Difference: Methyl ester (vs. ethyl) and nitro (-NO₂) substitution on the phenyl ring. Impact: Methyl esters generally exhibit higher volatility but lower solubility in polar solvents compared to ethyl esters. The nitro group introduces strong electron-withdrawing effects, increasing acidity and altering redox properties .

Market Availability

- Suppliers : Specialty distributors (e.g., ACS Scientific, BOC Sciences) list analogs like CAS 222555-06-8, indicating niche availability for the target compound .

Biological Activity

(S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester, commonly referred to as HMPA, is a compound of interest due to its potential biological activities. This article explores the biological activity of HMPA, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications based on recent research findings.

- Molecular Formula : C12H16O4

- CAS Number : 38618-53-0

- Structure : The compound features a hydroxyl group and an ethyl ester functional group, which are critical for its biological activity.

Pharmacokinetics

Recent studies have indicated that HMPA is rapidly absorbed and metabolized in vivo. For instance, a study on Sprague-Dawley rats showed that after oral administration of HMPA at a dose of 10 mg/kg, the compound reached peak plasma concentrations in just 15 minutes. The absorption ratio was reported to be greater than 1.2%, with significant tissue distribution observed in organs such as kidneys and liver .

| Parameter | Value |

|---|---|

| Dose | 10 mg/kg |

| Peak Concentration | 2.6 ± 0.4 nmol/mL |

| Absorption Ratio | ≥1.2% |

| Major Organs Detected | Kidneys > Liver > Heart |

Acaricidal Activity

A series of studies have evaluated the acaricidal activity of various arylpropionate derivatives, including HMPA. These compounds were tested against Psoroptes cuniculi, a mange mite, revealing that the ester form exhibited significantly higher activity compared to corresponding amides and ketones. The presence of the ester group was deemed essential for this biological activity, suggesting that acyl transfer mechanisms might play a role in their interaction with biological receptors .

Antioxidant Properties

The antioxidant capabilities of HMPA have also been investigated. Research indicates that compounds with similar structures exhibit significant radical scavenging activities. For example, dihydrocaffeic acid derivatives showed superior antioxidant properties compared to standard antioxidants like tocopherol, suggesting that structural modifications can enhance bioactivity .

The proposed mechanisms behind the biological activities of HMPA include:

- Acyl Transfer Mechanism : The carbonyl oxygen in the ester group may act as a hydrogen bond receptor or nucleophile during interactions with biological targets.

- Metabolic Conversion : Following administration, HMPA undergoes rapid conversion into various conjugates (sulfated and glucuronidated forms), which may contribute to its pharmacological effects .

Case Studies

- Case Study on Acaricidal Activity : A study designed to evaluate several arylpropionate derivatives found that HMPA significantly outperformed its analogues in terms of acaricidal efficacy. The structure-activity relationship highlighted the importance of the ester group for enhanced bioactivity .

- Pharmacokinetic Study : In another investigation assessing the pharmacokinetics of HMPA in rats, it was found that the compound's metabolites were widely distributed across various tissues, indicating potential systemic effects and informing dosage considerations for therapeutic applications .

Q & A

Q. Table 1: Representative Reaction Parameters

| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Enzymatic esterification | Lipase B (Candida antarctica) | 85 | >99% (S) | |

| Chiral HPLC separation | Chiralpak AD-H | 90 | 99.5% (S) |

Basic: How can spectroscopic and computational methods characterize the compound’s physicochemical properties?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies stereochemistry and functional groups. For example, the methoxy group (δ ~3.8 ppm) and ethyl ester protons (δ ~1.2–4.3 ppm) are diagnostic .

- HPLC-MS : Quantifies purity and detects degradation products (e.g., hydrolysis to the free acid).

- Computational predictions : Software like Gaussian or Discovery Studio calculates properties such as LogP (predicted 1.265 ± 0.06) and pKa (9.46 ± 0.10) .

Q. Table 2: Predicted vs. Experimental Properties

| Property | Predicted Value | Experimental Value (Analog) | Source |

|---|---|---|---|

| LogP | 1.265 ± 0.06 | 1.28 (similar ester) | |

| pKa | 9.46 ± 0.10 | 9.50 (phenylpropionic acid) |

Advanced: How can researchers resolve contradictions in reported degradation pathways under varying pH and temperature?

Methodological Answer:

Degradation studies should control for matrix effects (e.g., organic content) and temperature. For example:

- pH-dependent hydrolysis : At pH < 3, ester hydrolysis dominates; at pH > 7, oxidative degradation via methoxy group demethylation occurs.

- Thermal stability : Samples stored at >25°C show 15% degradation over 48 hours due to ester cleavage .

- Mitigation : Use stabilizers (e.g., antioxidants like BHT) and refrigerated storage (4°C).

Key Finding : Conflicting reports on degradation rates often arise from uncontrolled organic matrix degradation during prolonged experiments .

Advanced: What strategies optimize enantioselective synthesis for industrial-scale production without compromising purity?

Methodological Answer:

- Continuous flow chemistry : Reduces reaction time and improves yield (e.g., 92.3% yield reported for similar propionic acid derivatives ).

- Process intensification : Combine enzymatic catalysis with in-situ product removal (ISPR) to enhance ee >99%.

- Scale-up challenges : Avoid racemization during crystallization by using non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Basic: What are the pharmacological applications of this compound, and how are activity assays designed?

Methodological Answer:

- Antioxidant assays : DPPH radical scavenging (IC50 ~50 μM) and lipid peroxidation inhibition.

- Anti-inflammatory models : COX-2 inhibition measured via ELISA (IC50 ~10 μM).

- Drug delivery : Ester derivatives enhance bioavailability in prodrug formulations (e.g., sustained release in pharmacokinetic studies) .

Advanced: How do computational models predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (binding energy ~-8.5 kcal/mol).

- MD simulations : GROMACS models stability of ligand-protein complexes over 100 ns trajectories .

- QSAR studies : Correlate substituent effects (e.g., methoxy position) with activity using partial least squares regression.

Advanced: What analytical techniques resolve discrepancies in reported LogP values for structurally similar esters?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.